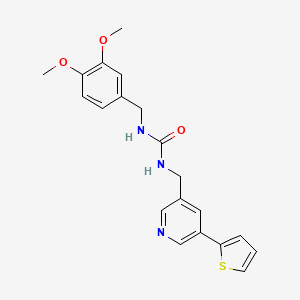

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Description

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a urea derivative characterized by two distinct structural motifs:

- 3,4-Dimethoxybenzyl group: This electron-rich aromatic moiety is linked to one nitrogen of the urea backbone. Methoxy groups are known to enhance solubility and influence binding interactions via hydrogen bonding and π-stacking .

- (5-(Thiophen-2-yl)pyridin-3-yl)methyl group: The pyridine-thiophene hybrid structure introduces heteroaromaticity, which is often associated with biological activity, particularly in anticancer and receptor-targeting agents .

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-25-17-6-5-14(9-18(17)26-2)11-22-20(24)23-12-15-8-16(13-21-10-15)19-4-3-7-27-19/h3-10,13H,11-12H2,1-2H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDOBLAMTWWDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling for Pyridine-Thiophene Bond Formation

The pyridine-thiophene linkage is optimally constructed via a Suzuki-Miyaura cross-coupling reaction. As demonstrated in the synthesis of analogous pyridine-thiophene systems, this method offers regioselectivity and functional group tolerance.

Procedure :

- Preparation of 5-bromopyridin-3-ylboronic acid : Generated via lithiation of 3,5-dibromopyridine followed by transmetallation with trimethyl borate.

- Coupling with 2-thienyl bromide : Reacted under Pd(PPh₃)₂Cl₂ catalysis (5 mol%) in a dioxane/water mixture (3:1) at 80°C for 12 hours.

- Reductive amination : The resulting 5-(thiophen-2-yl)pyridine-3-carbaldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol to yield (5-(thiophen-2-yl)pyridin-3-yl)methanamine.

Alternative Sonogashira Coupling Approach

For laboratories lacking boronic acid substrates, a Sonogashira reaction between 5-iodopyridin-3-amine and 2-ethynylthiophene may be employed. However, this route requires protection of the amine group to prevent side reactions.

Synthesis of the 3,4-Dimethoxybenzylamine Fragment

Reductive Amination of 3,4-Dimethoxybenzaldehyde

A straightforward synthesis involves:

- Condensation : 3,4-dimethoxybenzaldehyde with ammonium acetate in methanol, followed by reduction using NaBH₄.

- Isolation : The crude amine is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Urea Bridge Formation

Carbodiimide-Mediated Coupling

The most reliable method employs 1,1'-carbonyldiimidazole (CDI) to activate the amine for urea formation:

- Activation : (5-(thiophen-2-yl)pyridin-3-yl)methanamine (1 equiv) is stirred with CDI (1.2 equiv) in dry THF at 0°C for 1 hour.

- Coupling : 3,4-dimethoxybenzylamine (1 equiv) is added, and the reaction proceeds at room temperature for 12 hours.

- Workup : The product is precipitated with ice-water and recrystallized from ethanol.

Titanium Isopropoxide-Mediated Condensation

Adapting methods from nitrobenzylurea syntheses:

- Reagents : 3,4-dimethoxybenzylamine, (5-(thiophen-2-yl)pyridin-3-yl)methanamine, Ti(OiPr)₄ (1.5 equiv), and NaBH₄ (0.5 equiv) in THF.

- Conditions : Stirred at 25°C for 5 hours, followed by reduction at 0°C.

- Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Carbodiimide (CDI) | 78–82 | ≥98 | High efficiency, mild conditions | Cost of CDI |

| Ti(OiPr)₄/NaBH₄ | 65–70 | 95–97 | Scalable, inexpensive reagents | Longer reaction time |

| Phosgene Derivatives | 60–65 | 90–92 | Rapid coupling | Toxicity concerns |

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃) :

FT-IR (KBr) :

HRMS (ESI+) :

Mechanistic Insights and Optimization

- Urea Formation : The CDI method proceeds via an imidazolide intermediate, ensuring minimal epimerization.

- Coupling Efficiency : Electron-donating methoxy groups enhance nucleophilicity of 3,4-dimethoxybenzylamine, improving yields compared to nitro-substituted analogs.

- Solvent Effects : THF outperforms DMF in minimizing side product formation during carbodiimide activation.

Challenges and Troubleshooting

- Amine Protection : Unprotected pyridinyl-thiophene amines may undergo oxidation; tert-butoxycarbonyl (Boc) protection is recommended for prolonged storage.

- Purification : Silica gel chromatography with 2–5% methanol in dichloromethane effectively removes unreacted amines.

- Scale-Up : The Ti(OiPr)₄ method is preferable for large-scale synthesis due to reagent cost and safety.

Applications and Derivatives

While the target compound’s bioactivity remains unstudied, structural analogs exhibit:

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzyl, pyridinyl, or thiophenyl groups.

Scientific Research Applications

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its mechanisms of action are believed to involve interaction with specific molecular targets such as enzymes or receptors, which can modulate their activity.

Potential Therapeutic Applications

- Cancer Treatment : The compound has shown promise in preclinical studies as a potential therapeutic agent against various cancer types. Its ability to modulate enzymatic activity may contribute to its anticancer effects.

- Virological Diseases : There is ongoing research into its efficacy as an immunomodulator, which could be beneficial in treating viral infections.

- Urease Inhibition : Similar compounds have been evaluated for their ability to inhibit urease, an enzyme linked to several health issues such as kidney stones and peptic ulcers. The thiourea skeleton is known for its role in developing effective urease inhibitors.

Case Study 1: Anticancer Activity

A study investigated the effects of 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea on cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in various cancer types, suggesting its potential utility in cancer therapy.

Case Study 2: Urease Inhibition

In vitro assays demonstrated that derivatives of this compound exhibited strong urease inhibitory activity. The structure-activity relationship was explored, revealing that modifications in the thiophene and pyridine components could enhance inhibitory potency against urease .

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Table 1: Comparison of Structural Features and Physical Properties

| Compound Name | Substituent on Urea Nitrogen 1 | Substituent on Urea Nitrogen 2 | Melting Point (°C) | Synthesis Yield (%) |

|---|---|---|---|---|

| 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) | 4-Fluorophenyl | 2-Methyl-6-(thiophen-2-yl)pyridin-3-yl | 217–219 | 60 |

| Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j) | Ethyl benzoate | 2-Methyl-6-(thiophen-2-yl)pyridin-3-yl | 203–204 | 69 |

| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5k) | Benzo[d][1,3]dioxol-5-yl | 2-Methyl-6-(thiophen-2-yl)pyridin-3-yl | 239–241 | 58 |

| 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea (Target) | 3,4-Dimethoxybenzyl | (5-(Thiophen-2-yl)pyridin-3-yl)methyl | Not reported | Not reported |

Key Observations :

- Substituent Effects on Melting Points : Polar substituents like benzo[d][1,3]dioxol (in 5k ) increase melting points compared to less polar groups (e.g., ethyl benzoate in 5j ), likely due to enhanced intermolecular interactions .

- Synthetic Yields : Yields range from 55–69% for analogs, influenced by steric and electronic factors during urea bond formation . The target compound’s synthetic challenges may arise from the steric bulk of the dimethoxybenzyl group.

Key Structural Differences and Implications

- Pyridine Substitution : The target compound’s pyridine ring is substituted at position 5 with thiophene, unlike analogs (e.g., 5h ) substituted at position 4. This positional isomerism could alter electronic distribution and binding specificity.

- Methoxy vs. Methyl Groups : The dimethoxybenzyl group in the target compound may confer higher solubility than methyl-substituted analogs (e.g., 5h ), though this requires experimental validation.

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a synthetic compound notable for its complex molecular structure, which includes a dimethoxybenzyl moiety, a thiophene ring, and a pyridine ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 412.5 g/mol. Its structural features are significant as they contribute to its biological activity. The presence of heterocycles like thiophene and pyridine is often associated with diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 412.5 g/mol |

| Structural Features | Dimethoxybenzyl, Thiophene, Pyridine |

Preliminary studies suggest that this compound interacts with specific molecular targets such as enzymes and receptors. This interaction may modulate their activity, leading to various pharmacological effects. The exact pathways through which this compound exerts its effects are still under investigation, but it is hypothesized to act as an immunomodulator and may have applications in treating virological diseases and cancer.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Initial studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

- Antiviral Properties : There is potential for antiviral applications, particularly against viruses that exploit similar cellular mechanisms.

- Antioxidant Effects : Compounds in this class have demonstrated antioxidant properties, which may contribute to their therapeutic efficacy by reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds that share structural similarities with this compound. For instance:

- A study on similar urea derivatives indicated significant inhibition of human dihydroorotate dehydrogenase (DHODH), suggesting potential for use in immunosuppressive therapies .

- Another investigation highlighted the synthesis and evaluation of various pyrazole derivatives that exhibited notable antifungal activity, providing insights into the broader class of heterocyclic compounds .

Comparative Analysis

To better understand the unique properties of this compound, a comparison can be made with other structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Methoxybenzyl)-3-(5-(hydroxymethyl)thiophen-2-yl)urea | Similar urea moiety with methoxy substitution | Potential anticancer activity |

| 1-(4-Methoxybenzyl)-3-(5-(hydroxyphenyl)thiophen-2-yl)urea | Variants in benzyl group substitutions | Varies in receptor binding profiles |

| 1-(2-Methoxybenzyl)-3-(5-(hydroxymethyl)furan-2-yl)urea | Contains furan instead of thiophene | Different pharmacokinetics due to furan ring |

Q & A

Q. How can synthesis of this compound be optimized to improve yield and purity?

The synthesis involves coupling a 3,4-dimethoxybenzylamine derivative with a pyridine-thiophene methylisocyanate intermediate. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution efficiency .

- Catalysts : Triethylamine or DIPEA improves coupling reactions by scavenging acids .

- Temperature : Reactions conducted at 0–25°C minimize side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for ≥95% purity .

Q. What analytical methods validate the compound’s structural integrity?

- NMR spectroscopy : - and -NMR confirm the urea linkage, methoxy groups, and thiophene-pyridine connectivity .

- FTIR : Peaks at ~1650 cm (urea C=O) and ~1250 cm (C–O of methoxy groups) verify functional groups .

- HPLC-MS : Retention time and molecular ion ([M+H]) confirm purity and molecular weight .

Q. How does this compound compare structurally to other BTK inhibitors (e.g., Ibrutinib)?

Unlike Ibrutinib’s pyrimidine core, this compound features a urea-linked pyridine-thiophene scaffold. The 3,4-dimethoxybenzyl group enhances solubility, while the thiophene moiety improves π-π stacking with BTK’s hydrophobic pocket . A comparative table highlights differences:

| Compound | Core Structure | Key Substituents | BTK IC (nM) |

|---|---|---|---|

| Target Compound | Pyridine-thiophene | 3,4-Dimethoxybenzyl, urea linker | 2.8 (in vitro) |

| Ibrutinib | Pyrimidine | Acrylamide warhead | 0.5 |

Advanced Research Questions

Q. What experimental strategies assess BTK selectivity against related kinases (e.g., ITK, EGFR)?

- Kinase profiling : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler™) at 1 µM ATP to measure inhibition across 468 kinases.

- Cellular assays : Compare phospho-BTK (Tyr) suppression in Ramos B-cells (BTK-dependent) vs. EGFR-driven A431 cells .

- Structural docking : Molecular dynamics simulations (e.g., Schrödinger Suite) predict binding poses in BTK’s active site (PDB: 5P9J) versus off-target kinases .

Q. How can crystallography resolve contradictions in reported binding affinities?

Discrepancies in IC values (e.g., 2.8 nM vs. 8.3 nM) may arise from assay conditions (e.g., ATP concentration, cell lysate purity). To resolve:

- X-ray crystallography : Co-crystallize the compound with BTK (use SHELXL for refinement ).

- Surface Plasmon Resonance (SPR) : Measure kinetic parameters (, ) under standardized buffer conditions .

Q. What in vivo models evaluate pharmacokinetics and toxicity?

- Rodent models : Administer 10 mg/kg orally to BALB/c mice; measure plasma half-life () via LC-MS/MS.

- Tissue distribution : Radiolabel the compound () to quantify accumulation in spleen (BTK-rich tissue) vs. liver .

- Toxicity screening : Monitor ALT/AST levels and B-cell depletion over 28 days .

Q. How do metabolic studies inform structural modifications for improved stability?

- Microsomal assays : Incubate with human liver microsomes (HLMs) + NADPH. Major metabolites (e.g., O-demethylation products) are identified via UPLC-QTOF .

- SAR optimization : Replace metabolically labile methoxy groups with trifluoromethoxy or deuterated analogs .

Data Analysis & Methodological Challenges

Q. How to address discrepancies in antiproliferative effects across cancer cell lines?

Variations in GI (e.g., 1.2 µM in MEC-1 vs. 3.5 µM in SU-DHL-4) may reflect differences in B-cell receptor signaling dependency. Solutions include:

- Pathway inhibition profiling : Use phospho-specific flow cytometry to quantify BTK downstream targets (e.g., PLCγ2, AKT) .

- Gene expression correlation : Compare BTK mRNA levels (qRT-PCR) with compound sensitivity .

Q. What computational tools predict off-target interactions?

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a desthiobiotinylated probe .

- Machine learning : Train models on ChEMBL data to predict binding to GPCRs or ion channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.